molecular formula C9H8F3NO2 B13199539 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid

Cat. No.: B13199539
M. Wt: 219.16 g/mol
InChI Key: QURCBGJPQRQQHP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is a compound belonging to the class of nicotinic acids, which are derivatives of pyridinecarboxylic acid This compound is characterized by the presence of two methyl groups at positions 2 and 4, and a trifluoromethyl group at position 6 on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the reaction of 6-iodo-2,4-dimethyl-nicotinic acid ethyl ester with trifluoromethyltrimethylsilane in the presence of potassium fluoride and copper(I) iodide in 1-methyl-pyrrolidin-2-one at 70°C. This is followed by hydrogenation using palladium on activated carbon in ethanol and acetic acid under high pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The process includes careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The trifluoromethyl group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Trifluoromethyl-6-pyridinecarboxylic acid
  • 4-Methyl-6-(trifluoromethyl)nicotinic acid
  • 6-(Trifluoromethyl)-3-pyridinecarboxylic acid

Comparison: Compared to these similar compounds, 2,4-Dimethyl-6-(trifluoromethyl)nicotinic acid is unique due to the presence of two methyl groups at positions 2 and 4. This structural difference can influence its chemical reactivity, biological activity, and physical properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8F3NO2/c1-4-3-6(9(10,11)12)13-5(2)7(4)8(14)15/h3H,1-2H3,(H,14,15)

InChI Key

QURCBGJPQRQQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)C(F)(F)F

Origin of Product

United States

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